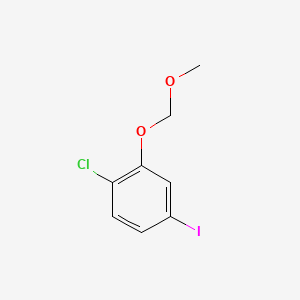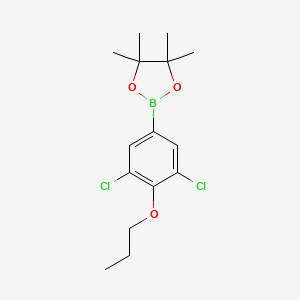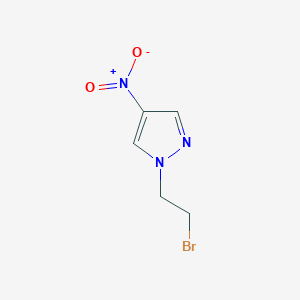
1-Chloro-4-iodo-2-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-iodo-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8ClIO2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and methoxymethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the substitution of benzene derivatives. One common method involves the iodination of 1-chloro-2-(methoxymethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of iodine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
- Substituted benzene derivatives depending on the nucleophile used.
- Oxidized products such as aldehydes or carboxylic acids.
- Reduced products with modified functional groups .
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-iodo-2-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-iodo-2-(methoxymethoxy)benzene depends on its interaction with molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-iodo-4-methoxybenzene: Similar structure but with a methoxy group instead of a methoxymethoxy group.
1-Chloro-4-iodobenzene: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
1-Chloro-2-methoxy-4-(methoxymethoxy)benzene: Similar but with different positioning of substituents on the benzene ring.
Uniqueness: 1-Chloro-4-iodo-2-(methoxymethoxy)benzene is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. The methoxymethoxy group further enhances its versatility in synthetic applications, making it a valuable compound in organic synthesis .
Eigenschaften
Molekularformel |
C8H8ClIO2 |
|---|---|
Molekulargewicht |
298.50 g/mol |
IUPAC-Name |
1-chloro-4-iodo-2-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8ClIO2/c1-11-5-12-8-4-6(10)2-3-7(8)9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
FXWAFCMKENDVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC(=C1)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![4-methyl-N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B14018491.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)







